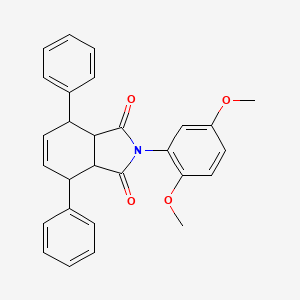![molecular formula C22H24N4O7S2 B11536128 N'-[(E)-(4-nitrophenyl)methylidene]-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide](/img/structure/B11536128.png)
N'-[(E)-(4-nitrophenyl)methylidene]-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(4-nitrophenyl)methylidene]-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a nitrophenyl group, a methylene bridge, and an indolizine core substituted with propylsulfonyl and carbohydrazide groups. Its molecular formula is C({22})H({24})N({4})O({7})S(_{2}), and it has a molecular weight of approximately 520.58 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-nitrophenyl)methylidene]-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide typically involves a multi-step process:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate alkyne under basic conditions.
Introduction of Propylsulfonyl Groups: The indolizine core is then functionalized with propylsulfonyl groups via sulfonylation reactions using propylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Carbohydrazide Group: The carbohydrazide group is introduced through a condensation reaction between the indolizine derivative and hydrazine hydrate.
Formation of the Schiff Base: Finally, the compound is completed by reacting the carbohydrazide derivative with 4-nitrobenzaldehyde under acidic or basic conditions to form the Schiff base.
Industrial Production Methods
While the detailed industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).
Reduction: Hydrogen gas (H(_2)) with palladium on carbon (Pd/C), sodium borohydride (NaBH(_4)).
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indolizine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, N’-[(E)-(4-nitrophenyl)methylidene]-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide is used as a building block for the synthesis of more complex molecules
Biology
This compound can be used in biological studies to investigate its interactions with various biomolecules. Its ability to form Schiff bases makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of N’-[(E)-(4-nitrophenyl)methylidene]-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide involves its ability to interact with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the indolizine core can engage in π-π stacking interactions with aromatic systems. The sulfonyl and carbohydrazide groups can form hydrogen bonds with biological macromolecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
- N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(4-diethylamino)phenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
Uniqueness
N’-[(E)-(4-nitrophenyl)methylidene]-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide stands out due to its combination of a nitrophenyl group and an indolizine core with propylsulfonyl and carbohydrazide functionalities. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C22H24N4O7S2 |
|---|---|
分子量 |
520.6 g/mol |
IUPAC名 |
N-[(E)-(4-nitrophenyl)methylideneamino]-1,2-bis(propylsulfonyl)indolizine-3-carboxamide |
InChI |
InChI=1S/C22H24N4O7S2/c1-3-13-34(30,31)20-18-7-5-6-12-25(18)19(21(20)35(32,33)14-4-2)22(27)24-23-15-16-8-10-17(11-9-16)26(28)29/h5-12,15H,3-4,13-14H2,1-2H3,(H,24,27)/b23-15+ |
InChIキー |
BERUFKKUDVBCQA-HZHRSRAPSA-N |
異性体SMILES |
CCCS(=O)(=O)C1=C2C=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
CCCS(=O)(=O)C1=C2C=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-fluorophenyl)-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11536046.png)
![3-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B11536050.png)
![3-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11536063.png)

![N'-[(E)-[2-(Benzyloxy)-5-bromophenyl]methylidene]-4-nitrobenzohydrazide](/img/structure/B11536065.png)
![Ethyl 2-benzyl-7-bromo-8-methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole-10-carboxylate](/img/structure/B11536076.png)
![3,4-dibromo-2-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol](/img/structure/B11536083.png)
![4-methyl-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11536090.png)

![N-tert-Butyl-2-oxo-2-[N'-(2-phenoxy-acetyl)-hydrazino]-acetamide](/img/structure/B11536103.png)
![1-{(Z)-[(2,4-dimethylphenyl)imino]methyl}-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11536109.png)
![N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11536122.png)
![N-(tert-butyl)-2-[2-(2-methoxybenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B11536139.png)

